3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Overview
Description
The compound 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a derivative of [1,2,4]triazolo[4,3-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and potential pharmaceutical applications. The specific structure of the compound includes a triazolo ring fused to a pyridine ring, with an isopropyl group and a carboxylic acid moiety attached to the core structure.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines, which would include the 3-isopropyl derivative, has been demonstrated through a palladium-catalyzed monoarylation of hydrazides with 2-chloropyridine. This reaction is chemoselective, targeting the terminal nitrogen atom of the hydrazide. The process is followed by dehydration in acetic acid under microwave irradiation to form the triazolo[4,3-a]pyridine core . This method has been used to create a variety of analogues with different substituents at the 3-position, which suggests that the synthesis of the 3-isopropyl derivative could be achieved using a similar approach.
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, they do provide insights into the structural aspects of related compounds. For instance, the ring-chain isomerization of triazolopyridine derivatives has been studied both experimentally and theoretically using Density Functional Theory (DFT). The study indicates that the ratio of isomers depends on the electronic properties of the substituents . This information could be relevant when considering the electronic effects of the isopropyl group and the carboxylic acid moiety on the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of triazolopyridine derivatives can be inferred from the ring-chain isomerization study, which suggests that these compounds can undergo structural rearrangements under certain conditions . Although the specific chemical reactions of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid are not detailed in the provided papers, the general behavior of triazolopyridines can be extrapolated to predict potential reactivity, such as susceptibility to electrophilic or nucleophilic attack at various positions on the ring system.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid are not explicitly discussed in the provided papers. However, the properties of triazolopyridines typically include moderate to high stability, potential for hydrogen bonding due to the presence of nitrogen atoms, and the ability to engage in various chemical reactions due to the presence of reactive sites such as the carboxylic acid group. The substituents on the triazolopyridine core, such as the isopropyl group, would influence properties like solubility, melting point, and reactivity .
Scientific Research Applications
Synthesis and Structural Studies
- The triazolopyridines, including 3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, are synthesized through various chemical processes. Studies have focused on efficient methods for their preparation, such as the work by El-Kurdi et al. (2021), which details the synthesis and characterization of triazolopyridines using N-Chlorosuccinimide for oxidative cyclization.
Biological Activity and Applications
- Triazolopyridines have been explored for their antibacterial properties. For instance, Xiao et al. (2014) investigated the synthesis of triazolopyridine derivatives and their efficacy against bacterial strains like Escherichia coli and Pseudomonas aeruginosa. This highlights the potential of these compounds in developing new antibacterial agents.
Chemical Interactions and Reactions
- Research into the interaction of triazolopyridines with other chemicals has been conducted. For example, Lipson et al. (2007) studied the interaction of aminoazoles with compounds like Meldrum’s acid, leading to the formation of pyrazolo[3,4-b]pyridin-6-ones and triazolo[1,5-a]pyrimidin-7-ones.
Development of Novel Derivatives
- The creation of new derivatives of triazolopyridines is an area of active research, aiming to explore their varied applications. For instance, Kumar & Mashelkar (2008) synthesized novel 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives, potentially useful for their antihypertensive properties.
Heterocyclization Processes
- The heterocyclization processes involving triazolopyridines are studied to understand their chemical behavior and potential applications. Ahmed, Ameen, & Abdel-latif (2006) described an efficient method for synthesizing pyrido[4′, 3′:4]thieno[2,3-d]pyrimidines and their heterofused derivatives using triazolopyridines.
Future Directions
properties
IUPAC Name |
3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)9-12-11-8-4-3-7(10(14)15)5-13(8)9/h3-6H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWZAVFUAMIBIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166874 | |
Record name | 3-(1-Methylethyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
CAS RN |
1119450-90-6 | |
Record name | 3-(1-Methylethyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Methylethyl)-1,2,4-triazolo[4,3-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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